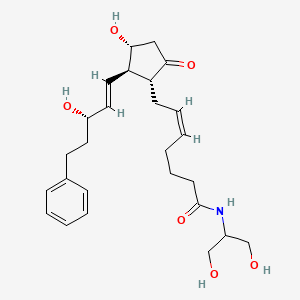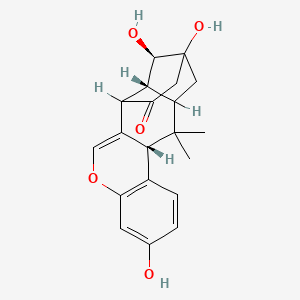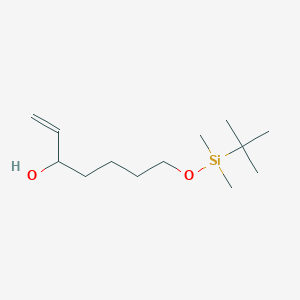
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under discussion is part of a broader class of organic molecules known for their potential in pharmaceutical applications, particularly for their structural complexity and biological activity. The focus on such compounds arises from their intricate molecular architecture and the possibility of leveraging their structure for therapeutic benefits.
Synthesis Analysis
The synthesis of related compounds often involves enantiospecific methods, utilizing key transformation strategies such as deoxofluorination. For instance, the isolation and characterization of similar compounds have demonstrated the significance of precise synthetic routes to achieve the desired molecular structure and purity, highlighting the critical role of synthesis in the development of pharmacologically relevant molecules (Jaggavarapu et al., 2020).
Molecular Structure Analysis
Molecular structure analysis of compounds in this category often utilizes techniques such as X-ray crystallography, NMR, IR spectroscopy, and mass spectrometry. These methods provide detailed insights into the molecular conformation, stability, and electronic properties, which are essential for understanding the compound's chemical behavior and biological activity.
Chemical Reactions and Properties
Chemical reactions involving such compounds typically explore their reactivity with various electrophiles and nucleophiles, leading to a wide range of chemical transformations. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to study its mechanism of action. Chemoselective reactions, for example, allow for the selective modification of specific functional groups within the molecule, offering a pathway to diversify the chemical structure and explore new biological activities (Hajji et al., 2002).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
- The synthesis and structural elucidation of related compounds have been extensively studied. For instance, Banday and Rauf (2009) synthesized various compounds from fatty acid hydrazides, including (Z)-5-(alk-9/8-en-1-yl)-4-phenyl-1,2,4-triazole-3-thiones, which have similar structural complexity. Their structural characteristics were determined using spectral data such as IR, H NMR, C NMR, and mass spectrometry (Banday & Rauf, 2009).
Antimicrobial Activity
- Compounds with structural similarities have shown significant antimicrobial activity. The study by Banday and Rauf (2009) also reported the antibacterial efficacy of these compounds against various bacteria, including Escherchia coli and Staphylococcus aureus. This suggests potential applications in antimicrobial research for similar compounds (Banday & Rauf, 2009).
Anticonvulsant Activity
- The structure-activity relationship of related compounds in anticonvulsant effects has been explored. Gunia-Krzyżak et al. (2017) investigated a series of (E)-N-cinnamoyl aminoalkanols derivatives, revealing compounds with significant anticonvulsant activity in various rodent models of seizures. This highlights the potential of structurally related compounds in neurological and pharmacological research (Gunia-Krzyżak et al., 2017).
Docking Studies and Biological Activity
- Jaggavarapu et al. (2020) conducted docking studies on a compound with a similar complex structure, exhibiting significant biological activity. This type of analysis is crucial for understanding the interaction of such compounds with biological targets and for drug development (Jaggavarapu et al., 2020).
Eigenschaften
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopentyl]hept-5-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37NO6/c28-17-20(18-29)27-26(33)11-7-2-1-6-10-22-23(25(32)16-24(22)31)15-14-21(30)13-12-19-8-4-3-5-9-19/h1,3-6,8-9,14-15,20-23,25,28-30,32H,2,7,10-13,16-18H2,(H,27,33)/b6-1-,15-14+/t21-,22+,23+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRITJWASKBGOC-KVXGTMRFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)NC(CO)CO)C=CC(CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)NC(CO)CO)/C=C/[C@H](CCC2=CC=CC=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1,3-Dihydroxypropan-2-yl)-7-((1R,2R,3R)-3-hydroxy-2-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)-5-oxocyclopentyl)hept-5-enamide | |
CAS RN |
1193782-16-9 |
Source


|
| Record name | (5Z)-N-[2-hydroxy-1-(hydroxymethyl)ethyl]-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-5-phenyl-1-penten-1-yl]-5-oxocyclopentyl]-5-heptenamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2'R)-2'-Deoxy-3',5'-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/no-structure.png)



![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)